4-[(Diethylamino)methyl]benzonitrile
Overview
Description
“4-[(Diethylamino)methyl]benzonitrile” is an organic compound with the molecular formula C12H16N2 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, nitriles in general can be synthesized through several methods. One common method is the addition of cyanide to an aldehyde or ketone to form a cyanohydrin . Another method involves an SN2 reaction between a bromide and sodium cyanide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a diethylamino methyl group . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Fluorescence Polarity Probes
4-[(Diethylamino)methyl]benzonitrile (DEABN) exhibits dual fluorescence in aqueous solutions of cyclodextrins, making it a valuable fluorescence polarity probe. The study by Cox, Hauptman, and Turro (1984) demonstrates enhanced emission of the twisted internal charge transfer state (TICT) fluorescence in cyclodextrins, particularly in the DMABN/α-cyclodextrin system. This finding aids the understanding of the photophysical behavior of DMABN and the complexation of probe with cyclodextrin (Cox, Hauptman, & Turro, 1984).
Investigation of Dual Fluorescence Activity
A 2004 study by Jamorski and Casida employed time-dependent density-functional theory (TDDFT) to investigate the dual fluorescence activity of this compound (4DEAB-CN). Their research provided insights into absorption and emission energies and explored the formation of charge-transfer excited states (Jamorski & Casida, 2004).
Catalysis and Chemical Reactions
Wali et al. (1998) explored the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, leading to the formation of benzonitrile, among other products. This research provides insights into the pathways leading to the formation of benzonitrile and its derivatives (Wali et al., 1998).
Intramolecular Charge Transfer in Dual Fluorescent 4-(Dialkylamino)benzonitriles
Ilichev, Kuehnle, and Zachariasse (1998) investigated the intramolecular charge transfer (ICT) reaction in 4-(dialkylamino)benzonitriles. Their study highlights the influence of the dialkylamino group size and the presence of additional methyl groups on the efficiency of the ICT reaction (Ilichev, Kuehnle, & Zachariasse, 1998).
Properties
IUPAC Name |
4-(diethylaminomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYXADFVFHUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640952 | |
Record name | 4-[(Diethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69293-74-9 | |
Record name | 4-[(Diethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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